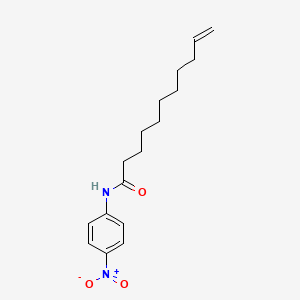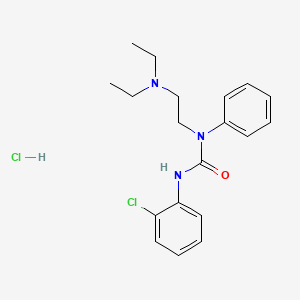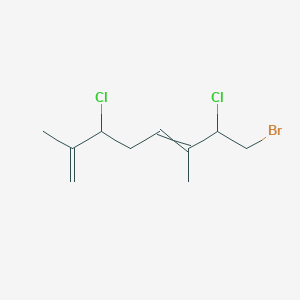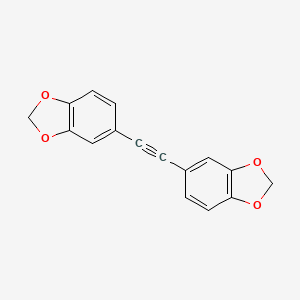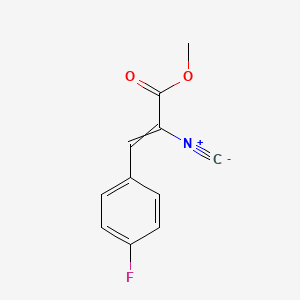![molecular formula C13H13Br2NS B14447954 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide CAS No. 77148-74-4](/img/structure/B14447954.png)
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is a chemical compound with a complex structure that includes a bromophenyl group, a sulfanyl group, and a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide typically involves the reaction of 4-bromobenzyl chloride with 1-methylpyridine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
科学研究应用
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium iodide
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium fluoride
Uniqueness
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the sulfanyl group provides opportunities for covalent modifications .
属性
CAS 编号 |
77148-74-4 |
|---|---|
分子式 |
C13H13Br2NS |
分子量 |
375.12 g/mol |
IUPAC 名称 |
2-[(4-bromophenyl)methylsulfanyl]-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrNS.BrH/c1-15-9-3-2-4-13(15)16-10-11-5-7-12(14)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
SRLDUTCCSXBABG-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



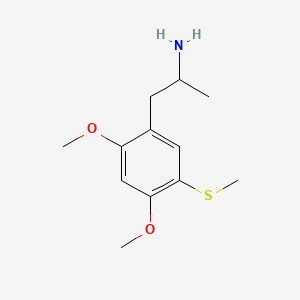
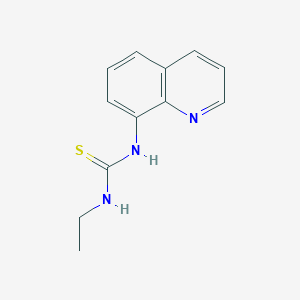

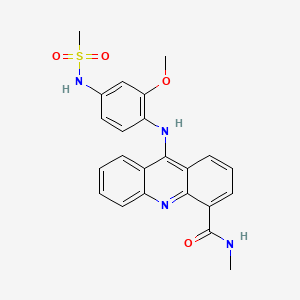
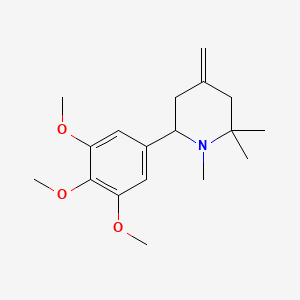
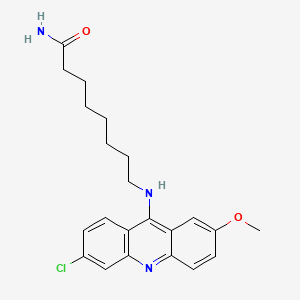
![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

